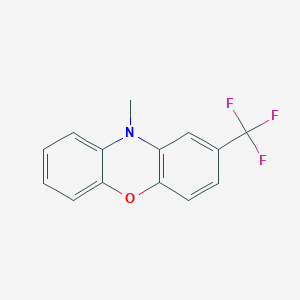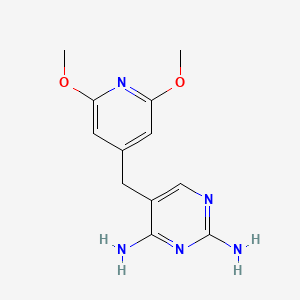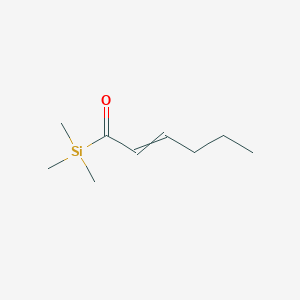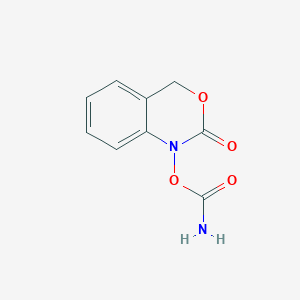
10-Methyl-2-(trifluoromethyl)-10H-phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-2-(trifluoromethyl)-10H-phenoxazine is a chemical compound belonging to the phenoxazine family. Phenoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their structure. This particular compound is characterized by the presence of a methyl group at the 10th position and a trifluoromethyl group at the 2nd position on the phenoxazine ring. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-2-(trifluoromethyl)-10H-phenoxazine typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of polyfluoroarenes with phenothiazine in the presence of a mild base. This reaction proceeds through the substitution of the fluorine atoms by nucleophiles, resulting in the formation of the desired phenoxazine derivative .
Industrial Production Methods: Industrial production of this compound may involve the use of metal catalysts to enhance reaction efficiency and yield. Ruthenium catalysts, for example, have been employed in the synthesis of nitrogen-containing heterocycles, including phenoxazines . These methods are designed to be environmentally friendly and minimize waste byproducts.
Análisis De Reacciones Químicas
Types of Reactions: 10-Methyl-2-(trifluoromethyl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Mild bases like sodium hydroxide or potassium carbonate are employed in nucleophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenoxazine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
10-Methyl-2-(trifluoromethyl)-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10-Methyl-2-(trifluoromethyl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparación Con Compuestos Similares
10-Phenylphenothiazine: Another phenothiazine derivative with similar structural features but different substituents.
Fluotracen: A tricyclic compound with antidepressant and antipsychotic activity, structurally related to phenoxazines.
Uniqueness: 10-Methyl-2-(trifluoromethyl)-10H-phenoxazine stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and industrial chemicals .
Propiedades
Número CAS |
72403-87-3 |
|---|---|
Fórmula molecular |
C14H10F3NO |
Peso molecular |
265.23 g/mol |
Nombre IUPAC |
10-methyl-2-(trifluoromethyl)phenoxazine |
InChI |
InChI=1S/C14H10F3NO/c1-18-10-4-2-3-5-12(10)19-13-7-6-9(8-11(13)18)14(15,16)17/h2-8H,1H3 |
Clave InChI |
YSOWGEGWKGLZJY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2OC3=C1C=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)

![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)




![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)


